

# Application Notes and Protocols: SR 142948 Dosage and Administration in Rats

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# For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to the dosage and administration of **SR 142948**, a potent and selective non-peptide neurotensin receptor antagonist, for in vivo studies in rats. The information is compiled from preclinical research to assist in experimental design and execution.

**SR 142948** has demonstrated oral bioavailability and the ability to cross the blood-brain barrier, making it a valuable tool for investigating the role of the neurotensin system in various physiological and pathological processes.[1]

# Data Presentation: Dosage and Administration Summary

The following tables summarize the reported dosages of **SR 142948** and their observed effects in rats, administered via various routes.

Table 1: **SR 142948** Dosage by Route of Administration in Rats



Administration Route	Dosage Range	Observed Effect	Reference
Oral (p.o.)	10 μg/kg	Significant inhibition of neurotensin-induced blood pressure changes.	[2]
Oral (p.o.)	2 mg/kg	Partial (53%) but significant blocking of neurotensin-induced hypothermia.	[3]
Intraperitoneal (i.p.)	0.01 - 0.3 mg/kg	Dose-dependent prevention of neurotensin-enhanced acetylcholine (ACh) release.	[3]
Intraperitoneal (i.p.)	0.1 mg/kg	Complete antagonism of neurotensin-evoked acetylcholine release in the striatum.	[1][4]
Intravenous (i.v.)	μg/kg quantities	As active as mg/kg doses of SR 48692 in affecting neurotensin-induced hematocrit increase.	[2][5]
Intradermal	10 pmol/site	Significant inhibition of neurotensin-induced plasma extravasation.	[2][5]

Table 2: Summary of In Vivo Effects of SR 142948 in Rodents



Effect	Species	Administration Route	Effective Dose	Reference
Antagonism of NT-induced hypothermia	Rat/Mouse	Oral (p.o.)	2-4 mg/kg	[3]
Antagonism of NT-induced analgesia	Rat/Mouse	Oral (p.o.)	Not specified	[1]
Inhibition of NT- induced turning behavior	Mouse	Oral (p.o.)	2 μg/kg	[3]
Blockade of NT- induced blood pressure changes	Rat	Oral (p.o.)	10 μg/kg	[2]
Antagonism of NT-evoked ACh release	Rat	Intraperitoneal (i.p.)	0.1 mg/kg	[1][4]

# **Experimental Protocols**

The following are detailed protocols for the preparation and administration of **SR 142948** to rats. These protocols are based on published research and general best practices for rodent handling and substance administration.

# **Protocol 1: Oral Administration (Oral Gavage)**

This protocol is suitable for delivering precise doses of **SR 142948** directly into the stomach.

Materials:

SR 142948



- Vehicle (e.g., 0.5% w/v methylcellulose with 0.1% v/v Polysorbate 80 (Tween® 80) in sterile water)
- · Sterile water
- Magnetic stirrer and stir bar
- Analytical balance and weigh boats
- Appropriately sized oral gavage needles (e.g., 16-18 gauge, straight or curved, with a ball tip)
- Syringes (1-3 mL)
- Rat restraint device (optional)

#### Procedure:

- Vehicle Preparation:
  - Prepare the 0.5% methylcellulose solution by slowly adding methylcellulose powder to heated (60-70°C) sterile water while stirring.
  - Once dispersed, cool the solution in an ice bath with continued stirring until it forms a clear, viscous solution.
  - Add Polysorbate 80 to a final concentration of 0.1% and mix thoroughly.
- SR 142948 Formulation:
  - Accurately weigh the required amount of SR 142948.
  - o Create a paste by adding a small amount of the vehicle to the powder.
  - Gradually add the remaining vehicle to the desired final volume and concentration, while continuously stirring to ensure a homogenous suspension.
- Animal and Dosing Procedure:



- Weigh the rat to calculate the precise volume of the SR 142948 suspension to be administered. The administration volume for rats should generally not exceed 10 mL/kg.
- Gently but firmly restrain the rat.
- Measure the length of the gavage needle from the tip of the rat's nose to the last rib to ensure proper placement in the stomach.
- Introduce the gavage needle into the mouth, passing it gently along the palate and down the esophagus. Do not force the needle.
- Administer the suspension slowly and steadily.
- Withdraw the needle and return the rat to its cage.
- Monitor the animal for any signs of distress or adverse effects.

## **Protocol 2: Intraperitoneal (IP) Injection**

This method allows for rapid absorption of the compound into the systemic circulation.

#### Materials:

- SR 142948
- Vehicle (e.g., Sterile 0.9% saline, or saline with a small percentage of a solubilizing agent like DMSO, followed by dilution in saline)
- Sterile syringes (1 mL) and needles (e.g., 23-25 gauge)
- 70% ethanol for disinfection
- Animal restraint supplies

#### Procedure:

• **SR 142948** Formulation:



- SR 142948 is soluble in DMSO and water.[6] For IP injections, it is crucial to minimize the concentration of potentially irritating solvents.
- Dissolve SR 142948 in a minimal amount of DMSO to create a stock solution.
- Dilute the stock solution with sterile 0.9% saline to the final desired concentration. The final DMSO concentration should be kept low (ideally below 5%).
- · Animal and Dosing Procedure:
  - Weigh the rat to calculate the required injection volume. The typical IP injection volume for rats is 5-10 mL/kg.
  - Restrain the rat securely, tilting its head downwards to move the abdominal organs away from the injection site.
  - Locate the injection site in the lower right quadrant of the abdomen to avoid the cecum and urinary bladder.
  - Disinfect the injection site with 70% ethanol.
  - Insert the needle at a 30-45 degree angle, bevel up.
  - Aspirate slightly to ensure no blood or urine is drawn, confirming the needle is not in a blood vessel or the bladder.
  - Inject the solution smoothly.
  - Withdraw the needle and return the animal to its cage, monitoring for any adverse reactions.

## **Protocol 3: Intravenous (IV) Injection**

This route provides immediate and complete bioavailability. It is typically performed via the lateral tail vein.

Materials:



#### • SR 142948

- Vehicle (Sterile 0.9% saline, buffered to a physiological pH)
- Sterile syringes (1 mL) and needles (e.g., 25-27 gauge) or butterfly catheters
- A rat restraining device that allows access to the tail
- A heat lamp or warm water bath to induce vasodilation
- 70% ethanol

#### Procedure:

#### • **SR 142948** Formulation:

- Prepare a sterile, isotonic solution of SR 142948 in 0.9% saline. Ensure the compound is fully dissolved. The solution should be free of particulates.
- Animal and Dosing Procedure:
  - Weigh the rat to calculate the injection volume. IV bolus injections in rats should generally not exceed 5 mL/kg.
  - Place the rat in a restraining device.
  - Warm the tail using a heat lamp or by immersing it in warm water (35-40°C) for a few minutes to dilate the lateral tail veins.
  - Disinfect the tail with 70% ethanol.
  - Identify one of the lateral tail veins.
  - Insert the needle, bevel up, into the vein at a shallow angle.
  - Successful entry into the vein can be confirmed by a small flash of blood in the needle hub.



- Inject the solution slowly. If swelling occurs, the needle is not in the vein; it should be withdrawn and another attempt made at a more proximal site.
- After injection, withdraw the needle and apply gentle pressure to the site to prevent bleeding.
- Return the rat to its cage and monitor its condition.

# Mandatory Visualizations Neurotensin Receptor Signaling and Antagonism by SR 142948

The following diagram illustrates the mechanism of action of neurotensin (NT) on its receptor and the inhibitory effect of **SR 142948**.



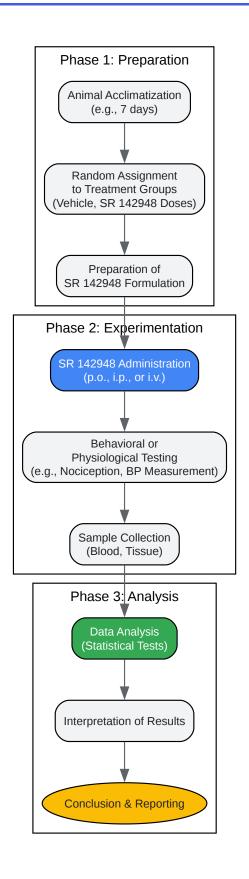
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**Figure 1.** Neurotensin receptor signaling pathway and its antagonism by **SR 142948**.

## **General Experimental Workflow for In Vivo Studies**

This diagram outlines a typical workflow for conducting an in vivo study in rats using **SR 142948**.





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Figure 2. A general workflow for in vivo experiments in rats using SR 142948.



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